molecular formula C14H15ClFNO4 B1424503 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1333577-80-2

2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1424503
CAS RN: 1333577-80-2
M. Wt: 315.72 g/mol
InChI Key: GAWYAVVKHFOUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains a methoxyethyl group and a carboxylic acid group .

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid (CGA) is a prominent phenolic compound with widespread occurrence in green coffee extracts and tea. CGA exhibits numerous therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and modulation of lipid and glucose metabolism. These activities suggest CGA's potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA also shows hepatoprotective effects by guarding against chemical or lipopolysaccharide-induced injuries and influences lipid metabolism, potentially altering the metabolism of nutrients such as amino acids, glucose, and fatty acids (Naveed et al., 2018).

Fluorinated Compounds and Their Alternatives

Since 2000, there has been a transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) due to environmental and health concerns. Over 20 fluorinated substances have been identified as replacements in various industrial and commercial applications, including fluoropolymer manufacture, surface treatments, and fire-fighting foams. Despite their widespread use, the environmental releases, persistence, and human exposure to these replacements remain concerns. The need for further research to fill major data gaps in their risk assessment is highlighted, emphasizing the need for cooperation among stakeholders (Wang et al., 2013).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as the compound , are attractive biorenewable chemicals due to their versatility. However, they can inhibit microbial growth at concentrations below desired yields and titers, affecting the production of biorenewable fuels and chemicals. This review highlights the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae and discusses strategies to increase microbial robustness for improved industrial performance (Jarboe et al., 2013).

properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO4/c1-21-5-4-17-12(18)7-9(14(19)20)13(17)8-2-3-10(15)11(16)6-8/h2-3,6,9,13H,4-5,7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWYAVVKHFOUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

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